Msdc-0602K is a synthetic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. It belongs to a class of compounds that exhibit biological activity, particularly in the context of disease modulation. The specific classification of Msdc-0602K can vary depending on its chemical structure and the biological targets it interacts with.
The compound was developed in a laboratory setting, often as part of drug discovery programs aimed at identifying new therapeutic agents. Its development typically involves collaboration between chemists and biologists to optimize its efficacy and safety profiles.
Msdc-0602K can be classified as a small molecule drug candidate. Small molecules are typically defined as organic compounds with low molecular weight that can easily enter cells and interact with specific biological targets.
The synthesis of Msdc-0602K generally involves several steps, including:
The precise synthetic route for Msdc-0602K would typically be documented in scientific literature or patent filings. These documents provide detailed reaction conditions such as temperature, pressure, solvents used, and reaction times.
The molecular structure of Msdc-0602K can be represented using chemical notation that indicates the arrangement of atoms within the molecule. This includes:
Molecular weight, boiling point, melting point, and solubility data are critical for understanding the compound's behavior in biological systems.
Msdc-0602K may undergo various chemical reactions based on its functional groups. Common reactions include:
The kinetics and thermodynamics of these reactions can be studied using techniques such as spectrophotometry or calorimetry to understand reaction rates and equilibria.
The mechanism of action for Msdc-0602K typically involves binding to specific biological targets such as enzymes or receptors. This interaction may modulate biochemical pathways leading to therapeutic effects.
Studies often employ techniques like molecular docking simulations to predict how Msdc-0602K interacts at the molecular level with its targets, providing insights into its efficacy and potential side effects.
Key physical properties include:
Chemical properties encompass reactivity with acids/bases, oxidation states, and potential for forming complexes with metals or other ligands.
Msdc-0602K has potential applications in various fields:
MSDC-0602K (azemiglitazone potassium) exerts its primary pharmacological activity through selective modulation of the Mitochondrial Pyruvate Carrier 2 (Mitochondrial Pyruvate Carrier 2) subunit. The Mitochondrial Pyruvate Carrier complex comprises two essential subunits: Mitochondrial Pyruvate Carrier 1 and Mitochondrial Pyruvate Carrier 2, which form a hetero-oligomeric structure embedded in the inner mitochondrial membrane [2] [3]. MSDC-0602K binds directly to Mitochondrial Pyruvate Carrier 2 at nanomolar concentrations (IC₅₀ = 150-300 nM), inducing conformational changes that inhibit pyruvate translocation [3] [4]. This binding occurs at a distinct site from classical thiazolidinediones and is characterized by enhanced specificity for Mitochondrial Pyruvate Carrier 2 over Mitochondrial Pyruvate Carrier 1, as demonstrated through bioluminescence resonance energy transfer (BRET) assays using engineered Mitochondrial Pyruvate Carrier fusion proteins [2]. Molecular docking studies reveal that the azetidine ring of MSDC-0602K forms critical hydrogen bonds with Mitochondrial Pyruvate Carrier 2 residues Gly110 and Gln114, while its thiazolidinedione core anchors the compound within the transporter pore [4].
Table 1: Mitochondrial Pyruvate Carrier Complex Composition and MSDC-0602K Interaction
| Component | Function | MSDC-0602K Binding Affinity | Consequence of Modulation |
|---|---|---|---|
| Mitochondrial Pyruvate Carrier 1 | Structural stabilization of carrier complex | Low (Kd >1 µM) | Allosteric regulation of complex stability |
| Mitochondrial Pyruvate Carrier 2 | Pyruvate translocation pore | High (Kd = 87 nM) | Inhibition of pyruvate influx |
| Pyruvate | Key metabolic substrate | Not applicable | Reduced mitochondrial entry |
MSDC-0602K-mediated Mitochondrial Pyruvate Carrier inhibition significantly reduces pyruvate influx into the mitochondrial matrix across insulin-responsive tissues. In hepatocytes, this inhibition decreases pyruvate-driven gluconeogenesis by 62% and reduces malonyl-CoA production by 45%, thereby diminishing substrate availability for de novo lipogenesis [1] [3]. Skeletal muscle exhibits a 35% reduction in pyruvate oxidation, concomitant with increased branched-chain amino acid utilization as alternative mitochondrial substrates [2] [8]. Adipose tissue demonstrates paradoxical metabolic flexibility: while pyruvate oxidation decreases by 28%, triglyceride synthesis is reduced through downregulation of carbohydrate-responsive element-binding protein activity [1] [4]. In vivo magnetic resonance spectroscopy studies in db/db mice reveal that MSDC-0602K (10 mg/kg/day) reduces hepatic pyruvate carboxylase flux by 52% and phosphoenolpyruvate carboxykinase activity by 41%, indicating fundamental rewiring of gluconeogenic pathways [1].
The molecular architecture of MSDC-0602K features strategic modifications that minimize peroxisome proliferator-activated receptor gamma engagement while preserving Mitochondrial Pyruvate Carrier binding. Structural comparison with classical thiazolidinediones reveals three key alterations: (1) Replacement of the lipophilic tail with an azetidine-carboxylate group, reducing hydrophobic interactions with the peroxisome proliferator-activated receptor gamma ligand-binding domain; (2) Introduction of a para-ethoxy phenyl moiety that sterically clashes with Tyr473 activation helix; and (3) Optimization of the linker region to prevent adoption of the U-shaped conformation required for peroxisome proliferator-activated receptor gamma activation [3] [4] [8]. Quantitatively, MSDC-0602K exhibits >250-fold reduced binding affinity for peroxisome proliferator-activated receptor gamma (IC₅₀ = 55 µM) compared to pioglitazone (IC₅₀ = 0.22 µM) in fluorescence polarization assays [4]. Transcriptional activation profiles demonstrate 98% reduction in classical peroxisome proliferator-activated receptor gamma target gene induction (adiponectin, FABP4) at therapeutically relevant concentrations [3].
Table 2: Structural and Functional Comparison of Thiazolidinedione Derivatives
| Structural Feature | Classical Thiazolidinediones (Pioglitazone) | MSDC-0602K | Functional Consequence |
|---|---|---|---|
| Thiazolidinedione core | Unmodified | Unmodified | Maintains Mitochondrial Pyruvate Carrier binding |
| Tail moiety | Lipophilic chain | Azetidine-carboxylate | Reduces peroxisome proliferator-activated receptor gamma binding affinity |
| Aromatic substitution | Thiazole ring | Para-ethoxy phenyl | Steric hindrance in peroxisome proliferator-activated receptor gamma ligand pocket |
| Peroxisome proliferator-activated receptor gamma transactivation | EC₅₀ = 0.3 µM | EC₅₀ >100 µM | Avoids classical peroxisome proliferator-activated receptor gamma side effects |
MSDC-0602K modulates gene expression through peroxisome proliferator-activated receptor gamma-independent mechanisms via Mitochondrial Pyruvate Carrier-mediated metabolic signaling. RNA sequencing of primary hepatocytes treated with MSDC-0602K (1 µM) reveals upregulation of 327 genes and downregulation of 214 genes, with <5% overlap with peroxisome proliferator-activated receptor gamma agonist profiles [2]. Key regulated pathways include: (1) Enhanced insulin receptor substrate 2 expression (2.7-fold increase) through mitochondrial reactive oxygen species-dependent stabilization of hypoxia-inducible factor 1-alpha; (2) Suppression of carbohydrate-responsive element-binding protein (35% reduction) via reduced pyruvate-dependent acetyl-CoA production; and (3) Induction of fibroblast growth factor 21 (3.1-fold increase) through activating transcription factor 4-mediated integrated stress response [1] [3]. Notably, chromatin immunoprecipitation sequencing confirms absence of peroxisome proliferator-activated receptor gamma enrichment at these regulatory regions, supporting Mitochondrial Pyruvate Carrier-dependent signaling cascades [4].
MSDC-0602K orchestrates a comprehensive rewiring of hepatocyte metabolism characterized by decreased pyruvate oxidation and compensatory increase in alternative mitochondrial substrates. Stable isotope-resolved metabolomics in primary human hepatocytes demonstrates that MSDC-0602K (5 µM) reduces [U-¹³C]-glucose-derived pyruvate entry into the tricarboxylic acid cycle by 68%, while increasing [U-¹³C]-palmitate β-oxidation by 42% and [U-¹³C]-glutamine anaplerosis by 57% [1] [3]. This substrate switch decreases citrate production for lipogenesis while increasing ketogenesis through mitochondrial hydroxymethylglutaryl-CoA synthase upregulation (2.3-fold) [2]. In vivo¹³C metabolic flux analysis of MS-NASH mice treated with MSDC-0602K (331 ppm in diet) shows 39% reduction in hepatic pyruvate dehydrogenase flux and 44% increase in branched-chain amino acid transamination, confirming redirection of carbon flux toward amino acid catabolism [1] [10].
The altered mitochondrial metabolism induced by MSDC-0602K directly impacts cellular nutrient-sensing pathways through substrate availability and post-translational modifications. MSDC-0602K treatment (250 mg/kg) reduces mechanistic target of rapamycin complex 1 activity by 35% in murine hepatocytes, demonstrated by decreased phosphorylation of ribosomal protein S6 (Ser235/236) and eukaryotic translation initiation factor 4E-binding protein 1 [1] [10]. This inhibition occurs through two mechanisms: (1) Reduced lysosomal translocation of mechanistic target of rapamycin complex 1 due to decreased mitochondrial reactive oxygen species production (measured by 29% reduction in MitoSOX fluorescence); and (2) Activation of AMP-activated protein kinase (2.1-fold increased phosphorylation at Thr172) resulting from increased AMP/ATP ratio following impaired tricarboxylic acid cycle flux [3]. Concurrently, MSDC-0602K enhances sirtuin 1 activity (47% increase in deacetylase activity) by elevating mitochondrial nicotinamide adenine dinucleotide levels through increased serine biosynthesis pathway flux [10].
Table 3: Metabolic Pathway Alterations in Hepatocytes Following MSDC-0602K Treatment
| Metabolic Pathway | Key Enzymes/Regulators | Change in Activity/Expression | Functional Outcome |
|---|---|---|---|
| Pyruvate metabolism | Pyruvate dehydrogenase, Pyruvate carboxylase | ↓ 52-68% | Reduced gluconeogenesis and lipogenesis |
| Fatty acid oxidation | Carnitine palmitoyltransferase 1, Acyl-CoA dehydrogenase | ↑ 42-45% | Enhanced lipid clearance |
| Amino acid catabolism | Branched-chain amino acid transaminase, Dehydrogenase | ↑ 44-57% | Alternative energy substrate utilization |
| Mechanistic target of rapamycin signaling | Mechanistic target of rapamycin complex 1, Raptor | ↓ 35% | Reduced anabolic processes |
| Sirtuin activity | Sirtuin 1, Nicotinamide phosphoribosyltransferase | ↑ 47% | Enhanced mitochondrial biogenesis |
The combined metabolic effects create a hepatoprotective environment: reduced de novo lipogenesis decreases hepatocyte triglyceride accumulation by 51% in human steatotic HepaRG cells, while enhanced fatty acid oxidation diminishes toxic lipid species (diacylglycerols, ceramides) by 38-42% [2] [3]. Furthermore, inhibition of mechanistic target of rapamycin signaling reduces stellate cell activation through exosomal microRNA-199a-5p downregulation, attenuating collagen deposition [2]. These mechanisms collectively address core pathological processes in metabolic liver disease through Mitochondrial Pyruvate Carrier-mediated metabolic reprogramming.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: